molecular formula C17H16N2O2S B1230494 3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione

3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione

Cat. No. B1230494
M. Wt: 312.4 g/mol
InChI Key: ODKDXITYOHYPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione is a member of 1,3-dihydroimidazole-2-thiones.

Scientific Research Applications

Corrosion Inhibition

3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione has been studied for its corrosion inhibition properties. In a study by Prashanth et al. (2021), various imidazole derivatives, including this compound, were synthesized and evaluated for their ability to inhibit corrosion in mild steel within acidic solutions. The derivative with a hydroxyl group demonstrated the highest corrosion inhibition efficiency, up to 96%. This high efficiency was attributed to strong adsorption of the molecules, which followed the Langmuir model. These findings suggest a potential application of this compound in protecting metals from corrosion, particularly in industrial settings where acid exposure is common (Prashanth et al., 2021).

Spectroscopic Analysis and Nonlinear Optical Properties

Tamer et al. (2015) reported on the synthesis and spectroscopic evaluation of a related compound, focusing on its nonlinear optical properties. The study highlighted the small energy gap between the frontier molecular orbitals, which is responsible for the nonlinear optical activity of the molecule. This suggests potential applications in the field of optoelectronics, where materials with nonlinear optical properties are valuable (Tamer et al., 2015).

Antitumor and Antibacterial Activity

The compound has also been studied for its biological activities. Liu et al. (2012) investigated bis[4,5-diarylimidazol-2-ylidene]methane derivatives, which include variants of 3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione, for their antitumor and antibacterial properties. The study found that these compounds exhibited growth inhibition effects against various carcinoma cell lines and significantly inhibited the growth of bacteria, opening new avenues for the application of this compound type in medicinal chemistry (Liu et al., 2012).

properties

Product Name

3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione

InChI

InChI=1S/C17H16N2O2S/c1-20-14-7-3-12(4-8-14)16-11-19(17(22)18-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,22)

InChI Key

ODKDXITYOHYPBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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